molecular formula C15H14O2 B1384760 9,9-Dimethyl-9H-fluorene-2,7-diol CAS No. 221010-68-0

9,9-Dimethyl-9H-fluorene-2,7-diol

Cat. No.: B1384760
CAS No.: 221010-68-0
M. Wt: 226.27 g/mol
InChI Key: UKXBEJOAGBKZHH-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula C15H14O2. It is a derivative of fluorene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

9,9-Dimethyl-9H-fluorene-2,7-diol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride to introduce the methyl groups at the 9 position . The hydroxyl groups can then be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-Dimethyl-9H-fluorene-2,7-diol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups at the 9 position provide steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

9,9-dimethylfluorene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXBEJOAGBKZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650708
Record name 9,9-Dimethyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221010-68-0
Record name 9,9-Dimethyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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